9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the pyridotriazine family. This compound is characterized by its unique structure, which includes a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a 9-methyl group and a 4-nitrophenylmethylsulfanyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
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Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: : This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can yield pyrido[1,2-a][1,3,5]triazin-4-one derivatives .
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Introduction of the 9-Methyl Group: : The methylation of the pyrido[1,2-a][1,3,5]triazin-4-one core can be carried out using methylating agents such as methyl iodide in the presence of a base.
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Attachment of the 4-Nitrophenylmethylsulfanyl Group: : This step involves the nucleophilic substitution reaction of the pyrido[1,2-a][1,3,5]triazin-4-one core with 4-nitrophenylmethylsulfanyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound’s ability to undergo nucleophilic substitution reactions also allows it to modify biomolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share similar biological activities and are also used in antimicrobial research.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds exhibit antiproliferative and antimicrobial activities.
Uniqueness
9-methyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrido[1,2-a][1,3,5]triazin-4-one core with the 9-methyl and 4-nitrophenylmethylsulfanyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
9-methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c1-10-3-2-8-18-13(10)16-14(17-15(18)20)23-9-11-4-6-12(7-5-11)19(21)22/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAHUXIONOILJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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